molecular formula C7H13NO B2738665 [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol CAS No. 180205-36-1

[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol

Cat. No.: B2738665
CAS No.: 180205-36-1
M. Wt: 127.187
InChI Key: PFZLMJOZJBIMEK-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol: is an organic compound with the molecular formula C7H13NO It features a cyclopentene ring substituted with an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopent-3-en-1-one derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function

Comparison with Similar Compounds

    Cyclopent-3-en-1-ylmethanol: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    Cyclopent-3-en-1-ylamine: Lacks the hydroxymethyl group, affecting its solubility and reactivity.

    Cyclopentane derivatives: Saturated analogs with different chemical properties.

Uniqueness:

  • The presence of both aminomethyl and hydroxymethyl groups in [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol provides a unique combination of reactivity and functionality, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(aminomethyl)cyclopent-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-7(6-9)3-1-2-4-7/h1-2,9H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZLMJOZJBIMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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